molecular formula C9H11BrO2 B1361330 1-Bromo-4-(dimethoxymethyl)benzene CAS No. 24856-58-4

1-Bromo-4-(dimethoxymethyl)benzene

Cat. No. B1361330
Key on ui cas rn: 24856-58-4
M. Wt: 231.09 g/mol
InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N
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Patent
US06300519B1

Procedure details

Under argon, 9.2 g (379 mmol) of magnesium are placed in 84 ml of THF and heated to 60° C. A solution of 82.6 g (357 mmol) of 4-bromobenzaldehyde dimethyl acetal (for preparation see J. Org. Chem. 56, 4280 (1991)) in 677 ml of THF is added dropwise thereto within a period of 30 min and the mixture is stirred at boiling temperature for a further 40 min. The Grignard solution is cooled, decanted into a dropping funnel and added dropwise within a period of 30 min to a reddish suspension of 31.7 ml (338 mmol) of 2-bromothiazole (Fluka, Buchs, Switzerland) and 5.39 g (9.95 mmol) of DPPP in 1.68 liters of THF. The mixture is stirred at room temperature for 12 hours; a further 5.39 g of DPPP are added and the mixture is stirred for a further 7 hours. 840 ml of water are added and the mixture is stirred for 10 min; the THF is evaporated off using a rotary evaporator and the residue is stirred for 1.5 hours in 1.0 liter of ether and 340 ml of 2N HCl. The aqueous phase is separated off and extracted 2× with ethyl acetate. The organic phases are washed 2× with 0.5N HCl, water, sat. NaHCO3 solution, water and brine, dried (Na2SO4) and concentrated by evaporation. Chromatography (SiO2; hexane/ethyl acetate 4:1) and digestion in hexane yield the title compound: TLC: Rf=0.21 (hexane/ethyl acetate 3:1); m.p: 91-92° C.; Anal. (C10H7NOS) calc. C, 63.47, H, 3.73, N, 7.40, S, 16.94: found C, 63.14, H, 3.79, N, 7.27, S, 17.08; 1H-NMR (CDCl3) δ 10.05 (s, HCO), 8.15 (d, J=8, 2H), 7.95 (m, 3H), 7.45 (d, J=3,1H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step Two
Name
Quantity
677 mL
Type
solvent
Reaction Step Two
Quantity
31.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.39 g
Type
reactant
Reaction Step Three
Name
Quantity
1.68 L
Type
solvent
Reaction Step Three
Name
Quantity
5.39 g
Type
reactant
Reaction Step Four
Name
Quantity
84 mL
Type
solvent
Reaction Step Five
Name
Quantity
840 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].CO[CH:4]([O:12]C)[C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1.Br[C:15]1[S:16][CH:17]=[CH:18][N:19]=1.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[S:16]1[CH:17]=[CH:18][N:19]=[C:15]1[C:8]1[CH:7]=[CH:6][C:5]([CH:4]=[O:12])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
82.6 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)Br)OC
Name
Quantity
677 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
31.7 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
5.39 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Name
Quantity
1.68 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5.39 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Step Five
Name
Quantity
84 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
840 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for a further 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The Grignard solution is cooled
CUSTOM
Type
CUSTOM
Details
decanted into a dropping funnel
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 7 hours
Duration
7 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the THF is evaporated off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
STIRRING
Type
STIRRING
Details
the residue is stirred for 1.5 hours in 1.0 liter of ether
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ethyl acetate
WASH
Type
WASH
Details
The organic phases are washed 2× with 0.5N HCl, water, sat. NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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